3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure and high stability, making them valuable in various scientific and industrial applications. The presence of the tetrafluoroethyl group adds to its chemical uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or through radical or nucleophilic addition across the central bond of [1.1.1]propellanes.
Introduction of the Tetrafluoroethyl Group: This step involves the reaction of the bicyclo[1.1.1]pentane core with a tetrafluoroethylating agent under controlled conditions.
Amination and Hydrochloride Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethyl group can enhance binding affinity and specificity, while the bicyclo[1.1.1]pentane core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentan-1-amine hydrochloride: A similar compound without the tetrafluoroethyl group.
Propellamine: Another bicyclo[1.1.1]pentane derivative with different substituents.
Uniqueness
The presence of the tetrafluoroethyl group in 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride makes it unique compared to other bicyclo[1.1.1]pentane derivatives.
Properties
CAS No. |
2803863-38-7 |
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Molecular Formula |
C7H10ClF4N |
Molecular Weight |
219.61 g/mol |
IUPAC Name |
3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H9F4N.ClH/c8-4(9)7(10,11)5-1-6(12,2-5)3-5;/h4H,1-3,12H2;1H |
InChI Key |
LTRNLDBZURDQEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)N)C(C(F)F)(F)F.Cl |
Origin of Product |
United States |
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